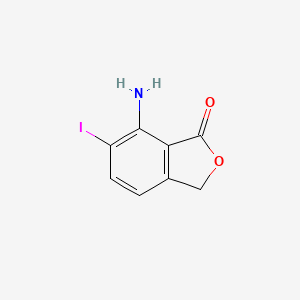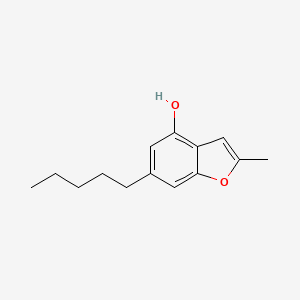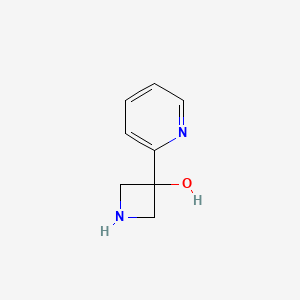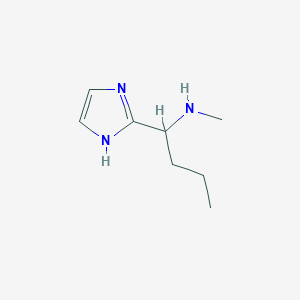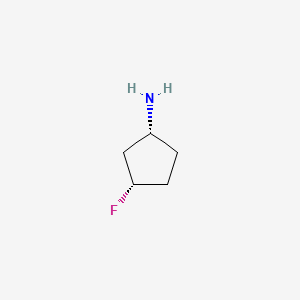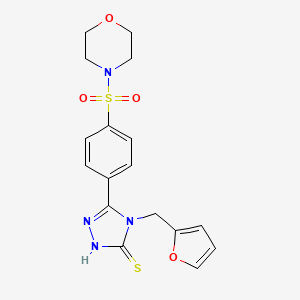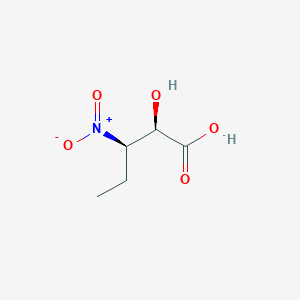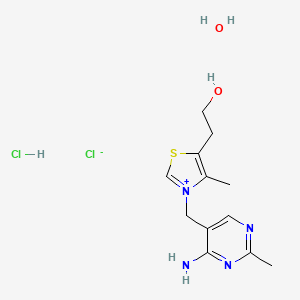
Thiamine Hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiamine Hydrochloride can be synthesized by reacting thiamine nitrate with hydrochloric acid in methanol. The process involves heating concentrated hydrochloric acid, cooling, drying, and dehydrating the hydrogen chloride gas, which is then introduced into a methanol solution of thiamine nitrate. The reaction mixture is filtered, washed, and dried to obtain Thiamine Hydrochloride .
Industrial Production Methods: Industrial production of Thiamine Hydrochloride typically follows the same synthetic route but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards. The use of methanol as a solvent and hydrochloric acid as a reactant is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Thiamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Thiamine can be oxidized under certain conditions, leading to the formation of thiochrome.
Reduction: It can be reduced to form dihydrothiamine.
Substitution: Thiamine can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Thiochrome
Reduction: Dihydrothiamine
Substitution: Various substituted thiamine derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Thiamine Hydrochloride Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of pyrazolopyranopyrimidines.
Biology: Essential for studying cellular metabolism and energy production.
Industry: Added to food products as a fortification ingredient to prevent nutritional deficiencies.
Wirkmechanismus
Thiamine Hydrochloride exerts its effects by converting to thiamine pyrophosphate, an essential coenzyme in carbohydrate metabolism. It facilitates the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids and neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Thiamine Mononitrate: Another form of Vitamin B1, used similarly in food fortification and supplements.
Pyridoxine Hydrochloride (Vitamin B6): Involved in amino acid metabolism and neurotransmitter synthesis.
Riboflavin (Vitamin B2): Plays a role in energy production and cellular function.
Uniqueness: Thiamine Hydrochloride is unique due to its high hygroscopicity and ability to form various hydrates. This property makes it particularly useful in pharmaceutical formulations where moisture content needs to be controlled .
Eigenschaften
Molekularformel |
C12H20Cl2N4O2S |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride |
InChI |
InChI=1S/C12H17N4OS.2ClH.H2O/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H;1H2/q+1;;;/p-1 |
InChI-Schlüssel |
HRRGFUABOUTVLC-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.O.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)

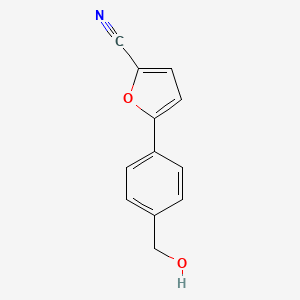

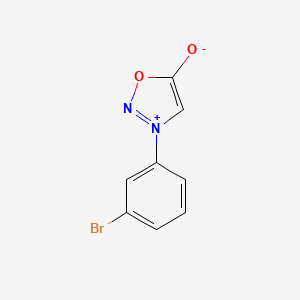
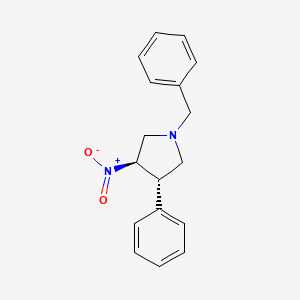
![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)
